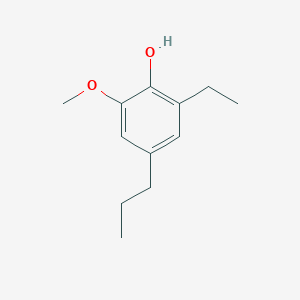

2-Ethyl-6-methoxy-4-propylphenol

Description

Overview of Substituted Phenols: Structural Diversity and Academic Significance

Substituted phenols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring that bears one or more additional substituents. This class of molecules is of immense academic and industrial importance due to its vast structural diversity and wide range of chemical properties. The nature, position, and number of the substituent groups on the aromatic ring profoundly influence the phenol's reactivity, acidity, and biological activity. oregonstate.eduwikipedia.org

The synthesis of phenols with specific substitution patterns is a significant focus in organic chemistry. oregonstate.edunih.gov Classic methods often face challenges in controlling regiochemistry, leading to mixtures of isomers. oregonstate.edu Modern synthetic strategies, including directed C-H bond functionalization and multi-step sequences, have been developed to achieve greater control over the final architecture of these molecules. oregonstate.edursc.org

The significance of substituted phenols stems from their utility in a wide array of applications. They are foundational building blocks for pharmaceuticals, agrochemicals, and polymers. oregonstate.edu Furthermore, many phenolic compounds are renowned for their potent antioxidant properties, which are leveraged in food preservation and materials science. nih.govnih.gov This antioxidant activity is intrinsically linked to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, a process that is heavily modulated by the electronic and steric effects of the other ring substituents. researchgate.netmdpi.com

Contextualization of 2-Ethyl-6-methoxy-4-propylphenol within the Phenolic Compound Class

This compound is a distinct, polysubstituted phenol (B47542). Its structure features a hydroxyl group, a methoxy (B1213986) group (-OCH₃), an ethyl group (-CH₂CH₃), and a propyl group (-CH₂CH₂CH₃) attached to the central benzene ring. Specifically, the substituents are arranged as follows: an ethyl group at position 2, a methoxy group at position 6, and a propyl group at position 4 relative to the hydroxyl group at position 1.

This compound belongs to the subgroup of guaiacol (B22219) (2-methoxyphenol) derivatives, as it contains a hydroxyl group ortho to a methoxy group. This arrangement is common in nature, notably in lignin (B12514952), the complex polymer that provides structural rigidity to plants. protocols.io A well-studied structural isomer is 2-Methoxy-4-propylphenol (B1219966) (also known as Dihydroeugenol or 4-Propylguaiacol), which has the CAS number 2785-87-7. nih.govnist.govthegoodscentscompany.com However, the target compound of this article, this compound, differs critically by the presence of an ethyl group at the second ortho position (C6), a position that is unsubstituted in the more common isomer.

This specific substitution pattern—with alkyl groups flanking the hydroxyl group and a third alkyl group in the para position—places it in a unique position for study. The electronic and steric environment of its phenolic hydroxyl group is distinct from more common, less substituted phenols.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methoxy-4-propylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-6-9-7-10(5-2)12(13)11(8-9)14-3/h7-8,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFRDLSRXCMTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)OC)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Ethyl 6 Methoxy 4 Propylphenol

Retrosynthetic Analysis and Strategic Design for Chemical Synthesis

A thorough retrosynthetic analysis is paramount in designing an efficient and logical synthetic route. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Approaches for Phenolic Ring Formation

The central feature of the target molecule is the substituted phenolic ring. Key disconnection approaches focus on the carbon-carbon and carbon-oxygen bonds attached to the aromatic nucleus.

C-C Bond Disconnections: The ethyl and propyl groups can be disconnected via Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions. This approach suggests a methoxyphenol derivative as a key intermediate.

C-O Bond Disconnection: The methoxy (B1213986) group can be disconnected to reveal a dihydroxybenzene derivative. This strategy would require selective O-methylation.

A plausible retrosynthetic pathway is illustrated below:

| Target Molecule | Retrosynthetic Step | Precursor | Rationale |

| 2-Ethyl-6-methoxy-4-propylphenol | C-alkylation disconnection | 2-Methoxy-4-propylphenol (B1219966) | Disconnecting the ethyl group simplifies the structure. |

| 2-Methoxy-4-propylphenol | C-alkylation disconnection | 2-Methoxyphenol (Guaiacol) | Disconnecting the propyl group leads to a common starting material. |

| 2-Methoxyphenol (Guaiacol) | O-methylation disconnection | Catechol | A readily available dihydric phenol (B47542). |

Strategies for Regioselective Alkylation and Alkoxylation

Achieving the desired 2,4,6-substitution pattern on the phenol ring requires careful control of regioselectivity. The hydroxyl and methoxy groups are both ortho-, para-directing activators, which can lead to mixtures of isomers. byjus.comucalgary.ca

Strategic design elements to ensure regioselectivity include:

Steric Hindrance: The judicious use of bulky protecting groups or reagents can direct incoming electrophiles to less hindered positions.

Directing Groups: The inherent directing ability of the hydroxyl and methoxy groups must be leveraged. The hydroxyl group is a more powerful activator than the methoxy group. ucalgary.ca

Sequential Functionalization: Introducing the substituents in a specific order is crucial. For instance, introducing the propyl group first at the para position of guaiacol (B22219) takes advantage of the strong directing effect of the hydroxyl group and the less sterically hindered nature of this position. Subsequent alkylation at the ortho position can then be controlled.

Classical and Modern Synthetic Protocols for this compound

Based on the retrosynthetic analysis, several forward synthetic protocols can be devised, employing both classical and modern synthetic methodologies.

Electrophilic Aromatic Substitution Routes

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. Phenols are highly activated substrates for these reactions. byjus.comlibretexts.org

A potential synthetic route starting from 2-methoxyphenol (guaiacol) is as follows:

Friedel-Crafts Propylation of Guaiacol: Reaction of guaiacol with a propylating agent such as 1-propyl halide or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, H₃PO₄) would be expected to yield 4-propylguaiacol as the major product. The para-position is electronically favored and sterically more accessible.

Friedel-Crafts Ethylation of 4-Propylguaiacol: The subsequent introduction of the ethyl group at the ortho position (position 6) is more challenging due to the presence of the adjacent methoxy group and the deactivating effect of the alkyl group at the para position. Milder reaction conditions and a less bulky ethylating agent would be necessary to favor mono-ethylation at the desired position. Rhenium-catalyzed ortho-alkylation of phenols offers a regioselective alternative. orgsyn.org

| Reaction Step | Reactants | Catalyst/Reagents | Product | Typical Yield (%) |

| Propylation | 2-Methoxyphenol, 1-Propylbromide | AlCl₃ | 2-Methoxy-4-propylphenol | 60-75 |

| Ethylation | 2-Methoxy-4-propylphenol, Ethylbromide | Re₂(CO)₁₀ | This compound | 50-65 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds. beilstein-journals.orgnih.govthermofisher.com These methods often provide higher selectivity and functional group tolerance compared to classical methods.

A plausible route utilizing cross-coupling reactions could involve:

Halogenation of a Phenolic Precursor: Selective halogenation (e.g., bromination) of 4-propylguaiacol at the 6-position would provide a handle for cross-coupling. The strong activating nature of the hydroxyl group facilitates this reaction, often without the need for a Lewis acid catalyst. byjus.com

Suzuki-Miyaura or Kumada Coupling: The resulting 6-bromo-2-methoxy-4-propylphenol could then be subjected to a Suzuki-Miyaura coupling with an ethylboronic acid derivative or a Kumada coupling with an ethyl Grignard reagent, catalyzed by a palladium or nickel complex, respectively, to introduce the ethyl group. acs.org

| Reaction Step | Reactants | Catalyst/Reagents | Product | Typical Yield (%) |

| Bromination | 2-Methoxy-4-propylphenol, N-Bromosuccinimide | Acetonitrile | 6-Bromo-2-methoxy-4-propylphenol | 80-90 |

| Suzuki Coupling | 6-Bromo-2-methoxy-4-propylphenol, Ethylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound | 75-85 |

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. paperpublications.org

Key considerations for a greener synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. Cross-coupling reactions generally have higher atom economy than classical methods that may generate significant inorganic waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. tandfonline.com For example, some ipso-hydroxylations of arylboronic acids to phenols can be performed in ethanol. rsc.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. Both Lewis acid-catalyzed alkylations and transition metal-catalyzed cross-couplings are examples of catalytic processes.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

A greener approach might favor an enzymatic or chemo-enzymatic synthesis, although this would require significant research and development. The oxidative polymerization of phenols in water also presents a green alternative for creating phenolic polymers. tandfonline.comtandfonline.com

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For any of the proposed synthetic routes, a systematic investigation of various parameters would be necessary.

For the rhenium-catalyzed ortho-alkylation , key parameters to optimize would include the choice of catalyst, solvent, temperature, and pressure of ethene. Different rhenium complexes could be screened for their catalytic activity and selectivity. The solvent can significantly influence the reaction rate and selectivity; non-polar aprotic solvents are often employed in such reactions. Temperature and pressure are critical for controlling the reaction kinetics and ensuring a sufficient concentration of ethene in the reaction mixture.

In the case of Friedel-Crafts alkylation , the choice of Lewis acid catalyst and the alkylating agent are paramount. A range of Lewis acids, from strong (e.g., AlCl₃) to mild (e.g., ZnCl₂ or solid acids), should be evaluated to minimize side reactions. academie-sciences.fr The nature of the ethylating agent (e.g., ethyl halide, ethene, or ethanol) will also impact the reaction outcome. Optimization of the reaction temperature and time is essential to prevent over-alkylation and decomposition of the product. The use of a suitable solvent that can dissolve the reactants and catalyst while remaining inert is also critical.

To enhance the yield, the removal of byproducts and the use of an appropriate stoichiometry of reactants are important considerations. For instance, in Friedel-Crafts alkylation, controlling the molar ratio of the phenol to the alkylating agent can help to suppress polyalkylation. The table below summarizes key parameters for optimization in the proposed synthetic routes.

| Reaction Parameter | Rhenium-Catalyzed Alkylation | Friedel-Crafts Alkylation |

| Catalyst | Rhenium carbonyl complexes (e.g., Re₂(CO)₁₀) | Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂), Solid acids |

| Alkylating Agent | Ethene | Ethyl halides, Ethene, Ethanol |

| Solvent | Non-polar aprotic solvents (e.g., toluene, hexane) | Halogenated hydrocarbons, Nitrobenzene |

| Temperature | 100-200 °C | 0-100 °C |

| Pressure | 1-50 atm (for ethene) | Atmospheric or elevated pressure |

| Reactant Ratio | Excess ethene may be required | Controlled phenol to alkylating agent ratio |

Derivatization Strategies of this compound

The structure of this compound, with its phenolic hydroxyl group and substituted aromatic ring, offers several avenues for derivatization to create novel compounds with potentially enhanced or specific properties.

The primary site for functional group interconversion is the phenolic hydroxyl group. This group can be readily converted into other functionalities, altering the molecule's polarity, reactivity, and biological activity.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This would replace the acidic proton and change the hydrogen-bonding capabilities of the molecule.

Esterification: Reaction with an acyl chloride or a carboxylic acid anhydride would yield the corresponding ester. This transformation is often used to modify the lipophilicity of phenolic compounds. libretexts.org

Conversion to a Halogen: The phenolic hydroxyl group can be replaced by a halogen through various methods, such as reaction with a Vilsmeier-Haack reagent or by conversion to a sulfonate ester followed by nucleophilic substitution with a halide ion.

The alkyl groups on the aromatic ring could also be functionalized, although this is generally more challenging due to their lower reactivity. For instance, benzylic bromination of the ethyl or propyl group could be achieved under radical conditions, providing a handle for further transformations.

The phenolic moiety of this compound is an excellent handle for the synthesis of conjugates and probes.

Phenol-Protein Conjugates: The phenol can be covalently linked to proteins through various methods, including alkaline, free radical-mediated, and enzyme-catalyzed grafting. nih.govresearchgate.netrsc.orgnih.govrsc.org These conjugates can exhibit improved biological properties and find applications in food science and biomedicine. The phenolic hydroxyl group can be activated for coupling with amino acid residues on the protein surface.

Fluorescent Probes: The phenol can be incorporated into a fluorophore scaffold to create a fluorescent probe. The phenolic hydroxyl group can act as a recognition site for specific analytes. For example, the acidity of the phenol can be exploited to design pH-sensitive probes, where the fluorescence properties change upon deprotonation. chemrxiv.orgacs.orgresearchgate.netnih.govrsc.org The phenol can also be derivatized with a reactive group that can selectively bind to a target molecule, leading to a change in the fluorescence signal.

The following table outlines potential derivatization strategies and their applications.

| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Ether (-OR) | Modified solubility and biological activity |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester (-OCOR) | Prodrugs, modified lipophilicity |

| Protein Conjugation | Protein, Coupling agents or Enzymes | Covalent bond to protein | Enhanced biological activity, biomaterials |

| Fluorescent Probe Synthesis | Fluorophore precursor, Coupling reactions | Integrated into a fluorescent system | Sensing and imaging applications |

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 6 Methoxy 4 Propylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Ethyl-6-methoxy-4-propylphenol. The strategic placement of ethyl, methoxy (B1213986), and propyl groups on the phenol (B47542) ring gives rise to a unique set of signals in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, which can be fully assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Unambiguous Structural Elucidation via 1D and 2D NMR Techniques

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely display two singlets, a consequence of the protons at the C3 and C5 positions being sterically isolated from each other by the surrounding substituents. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The ethyl group would present as a quartet for the methylene (B1212753) protons, coupled to the methyl protons which would appear as a triplet. Similarly, the propyl group would show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the aromatic ring. The methoxy group would be characterized by a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with a predictable number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl, methoxy, ethyl, and propyl groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the ethyl and propyl side chains. Heteronuclear Single Quantum Coherence (HSQC) would establish direct one-bond correlations between protons and their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for identifying longer-range (2-3 bond) correlations, for instance, between the methoxy protons and the C6 carbon, or between the methylene protons of the ethyl and propyl groups and their neighboring aromatic carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide through-space correlations, confirming the spatial proximity of the substituents on the aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OH | 4.5 - 5.5 | br s | - |

| Ar-H (C3-H) | 6.6 - 6.8 | s | - |

| Ar-H (C5-H) | 6.6 - 6.8 | s | - |

| OCH₃ | 3.7 - 3.9 | s | - |

| Ar-CH₂CH₂CH₃ | 2.5 - 2.7 | t | ~7.5 |

| Ar-CH₂CH₃ | 2.5 - 2.7 | q | ~7.6 |

| Ar-CH₂CH₂CH₃ | 1.5 - 1.7 | sextet | ~7.5 |

| Ar-CH₂CH₃ | 1.1 - 1.3 | t | ~7.6 |

| Ar-CH₂CH₂CH₃ | 0.9 - 1.0 | t | ~7.3 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 145 - 148 |

| C2 | 128 - 132 |

| C3 | 110 - 115 |

| C4 | 135 - 140 |

| C5 | 120 - 125 |

| C6 | 148 - 152 |

| OCH₃ | 55 - 60 |

| Ar-CH₂CH₂CH₃ | 35 - 40 |

| Ar-CH₂CH₃ | 20 - 25 |

| Ar-CH₂CH₂CH₃ | 22 - 27 |

| Ar-CH₂CH₃ | 12 - 16 |

| Ar-CH₂CH₂CH₃ | 13 - 15 |

Conformational Analysis and Dynamic NMR Studies

The presence of the ethyl and methoxy groups flanking the hydroxyl group introduces the possibility of restricted rotation and preferred conformations. At room temperature, free rotation around the C-O bond of the methoxy group and the C-C single bonds of the alkyl side chains is expected. However, at lower temperatures, it is conceivable that specific rotamers could be populated to a greater extent.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energetic barriers associated with these rotational processes. For instance, significant cooling might lead to the decoalescence of certain signals, allowing for the determination of the rotational energy barrier around the C-O bond of the methoxy group. Conformational preferences are often influenced by steric hindrance and intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond between the phenolic hydroxyl and the oxygen of the methoxy group could stabilize a particular conformation. NOESY experiments can be particularly informative in this regard, as the observation of a nuclear Overhauser effect between the hydroxyl proton and the methoxy protons would provide strong evidence for such an interaction and the preferred orientation of the methoxy group.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

Fragmentation Pathway Analysis and Mechanistic Insights

Electron Ionization (EI) mass spectrometry of this compound would be expected to produce a molecular ion peak (M⁺·) corresponding to its molecular weight. The subsequent fragmentation of this molecular ion would provide valuable structural information. A common fragmentation pathway for phenols is the loss of a hydrogen atom to form a stable phenoxy radical. For this specific compound, a prominent fragmentation would likely involve benzylic cleavage, resulting in the loss of a methyl radical from the ethyl group to form a stable secondary benzylic cation, or the loss of an ethyl radical from the propyl group.

Another predictable fragmentation pathway for alkylphenols is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the propyl chain to the aromatic ring, followed by the elimination of a neutral propene molecule. The methoxy group can also influence fragmentation, with potential loss of a methyl radical (·CH₃) or a formaldehyde (B43269) molecule (CH₂O).

Predicted Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺· | Molecular Ion (M⁺·) |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of ·CH₃ from ethyl group |

| 151 | [C₉H₁₁O₂]⁺ | Loss of ·C₂H₅ from propyl group |

| 138 | [C₈H₁₀O₂]⁺· | McLafferty rearrangement (loss of C₃H₆) |

| 137 | [C₈H₉O₂]⁺ | Benzylic cleavage (loss of ·C₂H₅ from ethyl group and H·) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. By measuring the m/z value to several decimal places, it is possible to distinguish between ions that have the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C₁₁H₁₆O₂, HRMS would be able to confirm this composition by matching the experimentally determined accurate mass with the theoretically calculated mass. For instance, the calculated exact mass for C₁₁H₁₆O₂ is 180.11503. An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the proposed molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a molecular fingerprint.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the alkyl side chains would appear in the 2850-3100 cm⁻¹ region. Characteristic C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the phenol and the methoxy group would give rise to strong absorptions in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations, particularly the symmetric ring breathing mode, would be expected to produce a strong Raman signal. The C-H and C-C stretching vibrations of the alkyl groups would also be observable. The combination of IR and Raman data allows for a more complete vibrational assignment, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa, due to the different selection rules for the two techniques. nih.govnih.govumn.eduresearchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch (Phenol) | 1200-1260 | Present |

| C-O Stretch (Methoxy) | 1020-1080 | Present |

| Aromatic Ring Breathing | Weak | Strong |

Based on a comprehensive search of available scientific literature, it has been determined that there is no publicly accessible research data regarding the advanced spectroscopic and structural characterization of the chemical compound this compound. Specifically, information pertaining to its Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray Diffraction (XRD) for solid-state structure determination, and any chiroptical spectroscopy for its potential chiral derivatives is not present in the surveyed scientific domain.

Therefore, the generation of a detailed and informative article strictly adhering to the provided outline on these specific topics is not possible at this time. The required research findings, data for interactive tables, and detailed discussions for the specified subsections (3.4, 3.5, and 3.6) are absent from the available body of scientific knowledge.

Computational and Theoretical Studies of 2 Ethyl 6 Methoxy 4 Propylphenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup of a molecule. nih.govacs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. acs.org

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For phenolic compounds, the HOMO is typically located on the phenyl ring and the oxygen atom of the hydroxyl group. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron. researchgate.net The substituents on the aromatic ring significantly influence these orbital energies. The methoxy (B1213986) (-OCH3), ethyl (-CH2CH3), and propyl (-CH2CH2CH3) groups on 2-Ethyl-6-methoxy-4-propylphenol are all electron-donating groups, which would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenol (B47542). This is a crucial factor in its potential antioxidant activity. nih.gov

Quantum chemical calculations on similar phenolic compounds provide insight into the expected electronic properties.

Table 1: Calculated Electronic Properties of Analogous Phenolic Compounds

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Vanillin | B3LYP/6-311++G(2d,2p) | -6.31 | -1.75 | 4.56 |

This table presents data from computational studies on related phenolic compounds to illustrate typical values. researchgate.netresearchgate.net

The acidity of a phenol, quantified by its pKa value, is a measure of the ease with which the hydroxyl proton can be donated. Computational methods can predict pKa by calculating the Gibbs free energy change of the deprotonation reaction. The electron-donating nature of the ethyl, propyl, and methoxy substituents in this compound would be expected to decrease its acidity (increase its pKa) relative to unsubstituted phenol by destabilizing the resulting phenoxide anion.

Another important parameter related to the hydroxyl group is the Bond Dissociation Enthalpy (BDE), which is the energy required to break the O-H bond homolytically. researchgate.net A lower BDE is characteristic of a better antioxidant, as it facilitates the donation of a hydrogen atom to scavenge free radicals. nih.gov Computational studies have shown that electron-donating groups at the ortho and para positions lower the O-H BDE. acs.org Therefore, the substitution pattern of this compound suggests it would have a favorable BDE for antioxidant activity.

Tautomerism, the migration of a proton, is not a significant feature for simple phenols like this one under normal conditions, as the aromatic phenolic form is highly stable.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics is ideal for understanding electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements and conformational flexibility of atoms in a molecule over time. nih.govnih.gov An MD simulation calculates the forces between atoms and uses them to simulate the molecule's motion, providing a view of its dynamic behavior. nih.gov

For this compound, MD simulations could reveal:

Conformational Flexibility : The ethyl and propyl side chains, as well as the methoxy group, can rotate around their single bonds. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions : In a condensed phase, these simulations can model how molecules of this compound interact with each other and with solvent molecules. Of particular importance is hydrogen bonding involving the phenolic hydroxyl group, which plays a critical role in its physical properties and biological activity. nih.gov

Simulations on related systems, such as phenolic resins, demonstrate that MD is a powerful tool for understanding how molecular structure dictates macroscopic properties. nih.govsurrey.ac.uk

Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's properties or activities with its structural or physicochemical features, known as molecular descriptors. umz.ac.irnih.govnih.gov

For a compound like this compound, a QSPR/QSAR study would involve:

Descriptor Calculation : Calculating a large number of molecular descriptors using its computed 3D structure. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov

Model Building : Using statistical techniques like multiple linear regression or machine learning to build a mathematical model that links a subset of these descriptors to a specific property, such as antioxidant capacity. umz.ac.irumz.ac.ir

Prediction : Using the model to predict the property for new or untested compounds.

Studies on phenolic antioxidants have successfully used descriptors like BDE, ionization potential, and the number of hydroxyl groups to predict their antioxidant efficacy. researchgate.netumz.ac.ir

Table 2: Common Molecular Descriptors Used in QSPR/QSAR of Phenols

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Ionization Potential (IP), Bond Dissociation Enthalpy (BDE) | Relate to the ability to donate electrons or hydrogen atoms (antioxidant activity). researchgate.netnih.gov |

| Steric/Topological | Molecular Volume, Surface Area, Number of Rotatable Bonds | Influence how the molecule fits into an active site or interacts with other molecules. nih.gov |

| Hydrophobicity | LogP | Governs solubility and transport across biological membranes. researchgate.net |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is extensively used to investigate the detailed pathways of chemical reactions. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction energy profile. This provides crucial insights into reaction rates and selectivity. rsc.org

For this compound, this approach could be used to study its role in antioxidant mechanisms, which typically involve hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov DFT calculations can determine the activation barriers for these processes, clarifying which mechanism is preferred under different conditions. For instance, studies on the oxidation of other phenols have used DFT to detail the interaction with oxidizing agents and the nature of the transition states involved. rsc.orgnih.gov The electron-donating substituents on this compound would likely lower the energy barriers for these antioxidant reactions.

Cheminformatics and Data Mining for Analogous Chemical Spaces

Cheminformatics combines chemistry with computer and information science to analyze large datasets of chemical information. neovarsity.orgwikipedia.org For this compound, cheminformatics tools can be used to:

Similarity Searching : Search vast chemical databases (like PubChem or ChemSpider) for molecules with similar structural features. This can identify compounds with known biological activities or properties, providing clues about the potential applications of this compound.

Virtual Screening : Computationally screen libraries of compounds against a biological target to predict binding affinity. If a target for this compound were known, this could identify other potential active molecules. neovarsity.org

ADMET Prediction : Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based on structure, which is a critical step in drug discovery. neovarsity.org

By mining data on analogous chemical spaces, researchers can place this compound within the broader context of known chemicals, accelerating research and guiding experimental work. nih.govneovarsity.org

Mechanistic Investigations of 2 Ethyl 6 Methoxy 4 Propylphenol S Chemical Reactivity

Oxidation Mechanisms: Radical Scavenging and Electron Transfer Processes

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to act as radical scavengers. The reactivity of 2-ethyl-6-methoxy-4-propylphenol in oxidation reactions is expected to be dominated by the phenolic hydroxyl group. This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxy radical. The presence of electron-donating alkyl and methoxy (B1213986) groups on the aromatic ring further enhances this radical scavenging activity by stabilizing the resulting phenoxy radical through resonance.

The proposed mechanism for radical scavenging by this compound involves the following steps:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a radical species (R•), forming a stable molecule and a phenoxy radical.

ArOH + R• → ArO• + RH

Electron Transfer-Proton Transfer (ET-PT): In polar solvents, an alternative pathway involves the transfer of an electron to the radical, followed by the transfer of a proton.

ArOH + R• → ArOH•+ + R-

ArOH•+ → ArO• + H+

The stability of the resulting phenoxy radical is crucial to the antioxidant efficiency. For this compound, the radical can be delocalized across the aromatic ring, with contributions from the ethyl, methoxy, and propyl substituents.

While specific experimental data for this compound is not available, studies on related compounds like 4-ethyl-2-methoxyphenol (B121337) have highlighted their significant antioxidant capabilities, which are attributed to these radical scavenging mechanisms. nih.gov

Hydrogenation and Hydrodeoxygenation Pathways

The upgrading of biomass-derived compounds often involves hydrogenation and hydrodeoxygenation (HDO) to remove oxygen atoms and increase the energy density of the resulting biofuels. For this compound, these reactions would target the aromatic ring, the hydroxyl group, and the methoxy group.

Based on studies of similar lignin (B12514952) model compounds, the hydrogenation and HDO of this compound are expected to proceed through several competing pathways:

Hydrogenation of the Aromatic Ring: The benzene (B151609) ring can be saturated to form the corresponding cyclohexyl derivative. This reaction typically occurs under milder conditions than the cleavage of C-O bonds.

Hydrodeoxygenation of the Hydroxyl Group: The phenolic hydroxyl group can be removed as water to produce an alkyl-substituted methoxybenzene.

Demetboxylation: The methoxy group can be cleaved to produce a dihydroxyalkylbenzene, followed by further deoxygenation.

Combined Pathways: A combination of these reactions can lead to a variety of products, with the selectivity depending on the catalyst and reaction conditions.

Research on the hydrodeoxygenation of 4-propylguaiacol, a structurally similar compound, has shown that the reaction is highly dependent on the catalyst used. For instance, with a NiMo/Al2O3 catalyst, 4-propylphenol (B1200801) was the predominant product, indicating preferential demethoxylation over dehydroxylation.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are essential for designing and optimizing industrial processes. While specific data for this compound is scarce, insights can be drawn from related systems.

A study on the hydrogenation of eugenol (B1671780) to 2-methoxy-4-propylphenol (B1219966) (4-propylguaiacol) revealed that the reaction follows a complex pathway. nist.gov The process was found to be a pseudo-first-order reaction with a combination of parallel and consecutive steps, leading to the formation of isomers as side products. nist.gov This suggests that the hydrogenation of this compound would likely also exhibit complex kinetics, with the rates of hydrogenation and hydrodeoxygenation being influenced by factors such as temperature, pressure, and catalyst type.

The thermodynamic properties of this compound, such as its enthalpy of vaporization, have been reported in the NIST Chemistry WebBook. nih.gov This data is crucial for reactor design and for calculating the energy balance of reactions involving this compound.

Interactive Data Table: Thermodynamic Properties of 2-Methoxy-4-propylphenol

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | sigmaaldrich.com |

| Boiling Point | 125-126 °C at 14 mmHg | nih.gov |

| Density | 1.038 g/mL at 25 °C | nih.gov |

| Refractive Index | n20/D 1.522 | nih.gov |

Catalysis Studies: Role of this compound in Catalytic Cycles or as a Ligand

While there are no specific studies detailing the role of this compound as a ligand in catalytic cycles, its chemical structure suggests potential applications. The phenolic hydroxyl group and the oxygen atom of the methoxy group could coordinate with metal centers, making it a potential bidentate ligand.

In the context of catalysis, this compound is more commonly studied as a substrate in catalytic upgrading processes. For example, in the hydrodeoxygenation of lignin-derived bio-oils, this compound serves as a model for the guaiacyl units found in lignin. The development of efficient catalysts for the conversion of such model compounds is a key area of research in biorefining.

A study on the purification of 4-ethyl-2-methoxyphenol demonstrated its ability to form a complex with calcium ions. acs.org This complexation involves the phenolic hydroxyl group and proceeds through a multi-stage mechanism, including neutralization and coordination steps. acs.org This finding suggests that this compound could also act as a ligand for metal ions, a property that could be exploited in separation and purification processes.

Interactive Data Table: Reaction of 4-ethyl-2-methoxyphenol with Ca2+

| Stage | Reaction Type | Product | Reference |

| 1 | Neutralization | Ca(OH)(EPO) | acs.org |

| 2 | Neutralization and Coordination | Mixed species | acs.org |

| 3 | Coordination | Ca(EPO)[EPO][EPH]2 | acs.org |

Exploration of Biological Interactions and Mechanistic Insights of 2 Ethyl 6 Methoxy 4 Propylphenol

In Vitro Biochemical Pathway Modulation

Enzyme Activity Modulation and Inhibition Kinetics

No studies were identified that investigated the effects of 2-Ethyl-6-methoxy-4-propylphenol on the activity of any specific enzymes. Consequently, data on inhibition kinetics, such as IC50 or Ki values, are not available.

Interaction with Cellular Macromolecules (e.g., proteins, lipids)

There is no published research detailing the direct interaction of this compound with cellular macromolecules. Studies on its binding to proteins or its effects on lipid membranes have not been found.

Receptor Binding Studies and Ligand Efficacy

No receptor binding assays or studies on the efficacy of this compound as a ligand for any receptor have been reported in the scientific literature.

Cellular Effects at the Molecular Level (e.g., oxidative stress response, metabolic pathway alterations)

Specific studies on the molecular effects of this compound at the cellular level, such as its impact on oxidative stress pathways or metabolic alterations, are absent from the available literature.

Structure-Activity Relationship (SAR) Studies for Bioactivity Profiling

While the structure of this compound is known, no structure-activity relationship (SAR) studies have been published that would provide a profile of its bioactivity based on its chemical features.

Mechanistic Toxicology (excluding safety/adverse effects)

There is no information available regarding the mechanistic toxicology of this compound. Studies that would elucidate the molecular mechanisms underlying any potential toxicity, without focusing on safety or adverse effects, have not been found.

Environmental Transformation and Environmental Fate of 2 Ethyl 6 Methoxy 4 Propylphenol

Biodegradation Pathways and Microbial Metabolite Identification

The biodegradation of phenolic compounds is a well-documented process, with various microorganisms capable of utilizing them as a source of carbon and energy. Bacteria of the genus Rhodococcus, in particular, are known for their diverse metabolic capabilities in degrading aromatic compounds, including alkylphenols. nih.govnih.govmdpi.com

Based on studies of similar compounds like 4-ethylphenol (B45693) and 4-propylphenol (B1200801) by Rhodococcus species, a probable biodegradation pathway for 2-Ethyl-6-methoxy-4-propylphenol can be proposed. nih.govnih.gov The initial step likely involves the hydroxylation of the aromatic ring, catalyzed by an alkylphenol hydroxylase. This enzyme would introduce a second hydroxyl group, likely at the position adjacent to the existing one, forming a catechol derivative. This is a common strategy employed by bacteria to destabilize the aromatic ring. nih.gov

Following the formation of the catechol intermediate, the aromatic ring is susceptible to cleavage. Rhodococcus species are known to utilize a meta-cleavage pathway for the degradation of 4-alkylphenols. nih.govnih.gov This pathway involves an extradiol dioxygenase that cleaves the bond between the two hydroxyl groups. The resulting aliphatic product would then be further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde, which can be used for cell growth and energy production. nih.gov

While specific microbial metabolites for this compound have not been identified in the literature, based on the degradation of analogous compounds, the following table outlines the expected key intermediates.

Table 1: Postulated Microbial Metabolites of this compound

| Metabolite | Postulated Formation Step |

| 2-Ethyl-6-methoxy-4-propylcatechol | Hydroxylation of the aromatic ring |

| 2-Hydroxy-5-(1-hydroxypropyl)-3-methoxy-5-ethyl-cyclohexa-3,5-diene-1-carboxylic acid | Meta-cleavage of the catechol ring |

| Further aliphatic intermediates | Subsequent enzymatic degradation |

It is important to note that the presence of the ethyl and methoxy (B1213986) groups on the ring may influence the rate and specifics of the degradation pathway compared to simpler alkylphenols.

Photodegradation Mechanisms and Products

Phenolic compounds are known to undergo photodegradation in the presence of sunlight, particularly in aquatic environments. The primary mechanism involves the absorption of UV radiation, leading to the formation of excited-state molecules. These excited molecules can then undergo various reactions, including direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals. frontiersin.org

For this compound, being a guaiacol (B22219) derivative, photodegradation is expected to be a significant transformation process. frontiersin.orgcopernicus.org The guaiacol structure can absorb UV light, leading to the homolytic cleavage of the hydroxyl group's O-H bond, generating a phenoxy radical. This radical is a key intermediate that can undergo several subsequent reactions, including dimerization to form more complex structures or reaction with oxygen to form quinone-type compounds. mdpi.com The presence of alkyl and methoxy substituents will influence the electronic properties of the aromatic ring and thus the specifics of the photochemical reactions.

While specific photodegradation products for this compound are not documented, studies on similar phenolic compounds suggest the formation of a variety of products.

Table 2: Potential Photodegradation Products of this compound

| Product Type | Formation Mechanism |

| Polymeric materials | Dimerization and polymerization of phenoxy radicals |

| Quinone-like structures | Oxidation of the aromatic ring |

| Ring-cleavage products | Further oxidation of the aromatic ring |

| Hydroxylated derivatives | Reaction with hydroxyl radicals |

Chemical Transformation in Aquatic and Soil Environments

In addition to biodegradation and photodegradation, this compound can undergo other chemical transformations in the environment. The mobility and reactivity of phenolic compounds in soil and water are influenced by factors such as pH, organic matter content, and the presence of metal oxides. nih.govacs.org

In aquatic environments, the acidity of the phenolic hydroxyl group (pKa) will determine its speciation. At typical environmental pH values, a fraction of the compound will exist as the phenolate (B1203915) anion. While specific data for this compound is unavailable, the pKa of similar phenols suggests that both the neutral and anionic forms could be present. The phenolate form is generally more water-soluble and less volatile.

In soil environments, phenolic compounds can be adsorbed to soil organic matter and clay minerals. The extent of sorption depends on the properties of the soil and the compound. The propyl and ethyl groups on this compound increase its hydrophobicity compared to phenol (B47542), which may lead to stronger sorption to organic matter. The methoxy group can also participate in hydrogen bonding with soil components. nih.govacs.org

Chemical transformation can also occur through reactions with naturally occurring oxidants in soil and water, such as manganese oxides. These reactions can lead to the formation of phenoxy radicals and subsequent polymerization, contributing to the incorporation of the compound into humic substances.

Environmental Monitoring and Analytical Method Development for Research

To study the environmental fate and transformation of this compound, sensitive and specific analytical methods are required. The analysis of phenolic compounds in environmental matrices such as water, soil, and sediment typically involves several steps: extraction, cleanup, and instrumental analysis. nih.govnih.govlongdom.org

For the extraction of phenolic compounds from water samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) with a suitable sorbent are common techniques. nih.gov For soil and sediment samples, methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasound-assisted extraction (UAE) are employed. nih.gov

Following extraction, a cleanup step is often necessary to remove interfering substances from the sample matrix. This can be achieved using techniques such as column chromatography or dispersive solid-phase extraction (dSPE). nih.gov

The primary instrumental techniques for the determination of phenolic compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification. nih.govnih.gov

Table 3: Common Analytical Techniques for Phenolic Compounds in Environmental Samples

| Technique | Description | Typical Application |

| GC-MS | Gas Chromatography-Mass Spectrometry | Provides high separation efficiency and definitive identification of volatile and semi-volatile phenolic compounds. Derivatization may be required to improve volatility and chromatographic performance. |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Suitable for a wide range of phenolic compounds, including those that are less volatile or thermally labile. Offers high sensitivity and selectivity. nih.gov |

| HPLC-DAD | High-Performance Liquid Chromatography with Diode-Array Detection | A common method for the quantification of known phenolic compounds based on their UV-Vis absorption spectra. |

The development of specific analytical methods for this compound would likely follow these established principles, with optimization of extraction and chromatographic conditions to achieve the desired sensitivity and selectivity for its determination in complex environmental samples.

Applications and Potential Utility of 2 Ethyl 6 Methoxy 4 Propylphenol in Research and Industry

Role as a Chemical Precursor or Intermediate in Organic Synthesis

No specific synthetic routes where 2-Ethyl-6-methoxy-4-propylphenol serves as a key precursor or intermediate have been documented in accessible chemical literature or patents. While related methoxyphenol compounds are utilized in the synthesis of various molecules, including pharmaceuticals, no such role has been publicly detailed for this particular structure.

Investigation as a Model Compound for Complex Natural Products (e.g., lignin (B12514952) derivatives)

The investigation of lignin derivatives often employs simpler model compounds to understand the complex chemical structures and reactions of lignin. While similar molecules, such as 2-Methoxy-4-propylphenol (B1219966) (also known as Dihydroeugenol or 4-Propylguaiacol), are extensively used in research as model compounds to represent guaiacyl lignin units, no studies have been found that utilize this compound for this purpose. The specific ethyl substitution at the 2-position is not characteristic of the primary monomeric units found in natural lignin.

Material Science Applications (e.g., polymer additives, cross-linking agents)

A review of material science literature and patent databases did not yield any information on the application of this compound. There are no documented instances of its use as a polymer additive, such as a plasticizer or UV stabilizer, or as a cross-linking agent to modify polymer properties. Research into bio-based polymers from lignin often involves related phenolic compounds, but this compound is not among them.

Future Research Directions and Concluding Perspectives

Unexplored Reactivity and Synthetic Challenges

The synthesis and functionalization of polysubstituted phenols like 2-Ethyl-6-methoxy-4-propylphenol are often hampered by challenges in achieving regiochemical control. The directing effects of the hydroxyl, methoxy (B1213986), ethyl, and propyl groups can lead to mixtures of products in typical electrophilic substitution reactions.

Future research should focus on overcoming these synthetic hurdles. The development of novel catalytic systems for the direct and selective functionalization of the aromatic ring is a significant challenge. researchgate.net Methodologies that allow for the controlled synthesis of highly substituted phenols are crucial for accessing complex molecular architectures. oregonstate.edursc.org Strategies could involve leveraging traceless directing groups or developing enzymatic pathways that offer high specificity. researchgate.net

Furthermore, the reactivity of the phenoxyl radical derived from this compound is an area ripe for investigation. The interplay of the sterically demanding ortho-ethyl group and the electron-donating methoxy group could impart unique stability and reactivity to this radical intermediate. Studies on its behavior in radical-trapping antioxidant mechanisms and its potential use in radical-mediated polymerization or coupling reactions are warranted. cmu.edu The self-aggregation of the phenol (B47542) in different solvents could also influence its reactivity, a phenomenon that has been observed for other phenols and merits investigation for this specific compound. cmu.edu

Table 1: Potential Synthetic and Reactivity Exploration Areas

| Research Area | Objective | Potential Methodologies |

| Regiocontrolled Synthesis | To achieve specific substitution patterns on the phenol ring. | Cycloaddition cascades, organocatalytic benzannulation, enzymatic synthesis. oregonstate.edursc.org |

| Late-Stage Functionalization | To introduce new functional groups onto the synthesized phenol. | Transition-metal-catalyzed C-H activation, photochemical rearrangements. nih.gov |

| Phenoxyl Radical Chemistry | To understand the stability and reaction pathways of the corresponding radical. | Electron Paramagnetic Resonance (EPR) spectroscopy, kinetic studies of hydrogen atom transfer. |

| Oxidative Coupling Reactions | To synthesize novel dimeric or polymeric structures. | Laccase-mediated catalysis, electrochemical oxidation. |

Advanced Spectroscopic Probes for In Situ Monitoring of Reactions

Understanding the intricate mechanisms of reactions involving this compound requires moving beyond traditional endpoint analysis. Advanced spectroscopic techniques applied in situ can provide real-time data on reaction kinetics, transient intermediates, and catalyst behavior. mt.comspectroscopyonline.com

Future studies should employ probes like in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy to monitor reactions as they occur. mt.com These methods can track the consumption of reactants and the formation of products and intermediates without perturbing the reaction system. For instance, monitoring the characteristic vibrational bands of the phenolic -OH group could provide insights into its involvement in hydrogen bonding or its conversion during a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful tools for real-time analysis. youtube.comkhanacademy.orgwikibooks.org Techniques such as rapid-injection NMR could be used to observe short-lived species formed during electrophilic aromatic substitution or oxidation reactions. The ability to monitor chemistry while it reacts allows for a deeper understanding of the process and facilitates rapid optimization. mt.com

Table 2: Applicable In Situ Spectroscopic Techniques

| Technique | Information Gained | Example Application |

| In Situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates. | Monitoring the progress of an acylation or alkylation reaction on the phenol. |

| Process NMR | Quantitative analysis of reaction components in the reaction medium. | Determining kinetic parameters for an oxidation reaction. |

| UV-Vis Spectroscopy | Tracking changes in conjugation and the formation of colored intermediates. | Observing the formation of a phenoxyl radical or charge-transfer complexes. |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. | Studying the formation and decay of the 2-ethyl-6-methoxy-4-propylphenoxyl radical. |

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. nih.govresearchgate.net Quantum chemical calculations can predict molecular properties and reaction pathways, providing a theoretical framework that guides and interprets experimental results. nih.govcoe.edu

For this compound, Density Functional Theory (DFT) calculations could be employed to predict key parameters such as bond dissociation enthalpy (BDE) of the O-H bond, ionization potential, and electron affinity. These values are critical for understanding its antioxidant potential. nih.govacs.org Computational models can also be used to estimate the pKa of the phenolic proton and predict the regioselectivity of various reactions. scispace.comtorvergata.it

An integrated approach would involve calculating reaction energy profiles for potential synthetic routes to identify the most plausible mechanisms and then validating these predictions through kinetic experiments and intermediate trapping. acs.orgresearchgate.net This combination of theory and practice leads to a more profound understanding of the molecule's chemical behavior than either approach could achieve alone. nih.gov

Table 3: A Framework for Integrated Computational and Experimental Studies

| Property/Process | Computational Method | Experimental Validation |

| Antioxidant Activity | DFT calculation of O-H Bond Dissociation Enthalpy (BDE). | DPPH radical scavenging assay, kinetic studies. |

| Acidity | Calculation of Gibbs free energy of deprotonation in a solvent model. | Potentiometric titration to determine experimental pKa. |

| Reaction Mechanism | Transition state theory calculations for proposed reaction pathways. | In situ spectroscopic monitoring, isolation of intermediates, kinetic isotope effect studies. |

| Spectroscopic Signature | Prediction of NMR chemical shifts, IR/Raman vibrational frequencies. | Acquisition and analysis of experimental NMR, IR, and Raman spectra. |

Broader Implications of Substituted Phenols in Chemical and Biological Systems

Substituted phenols are a cornerstone of organic chemistry and are ubiquitous in nature and technology. wisdomlib.orgresearchgate.net They serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. britannica.com Many natural and synthetic phenols exhibit significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netnih.gov

The specific substitution pattern of this compound—with its combination of alkyl and alkoxy groups—positions it as an interesting candidate for biological screening. The lipophilicity imparted by the ethyl and propyl groups, combined with the electronic effects of the methoxy and hydroxyl groups, could lead to novel biological activities. Future research should involve screening this compound and its derivatives for properties such as antioxidant capacity, enzyme inhibition, and antimicrobial effects.

Furthermore, understanding the structure-property relationships of this molecule contributes to the broader knowledge base of substituted phenols. mdpi.com This knowledge is valuable for designing new molecules with tailored properties, whether for use as advanced polymer precursors, specialized antioxidants, or pharmacologically active agents. nih.gov The study of such compounds underscores the immense structural and functional diversity that can be achieved from the fundamental phenolic scaffold. researchgate.net

Q & A

Q. What safety measures are essential when handling phenolic intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.